molecular formula C15H25N3 B13460010 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine

Cat. No.: B13460010
M. Wt: 247.38 g/mol
InChI Key: MWRZIPDAZJTJHJ-UHFFFAOYSA-N
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Description

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a 1-benzylpiperidine core, a scaffold recognized as a privileged structure in the design of ligands for central nervous system (CNS) targets . This core structure is frequently investigated for its potential interaction with various G-protein coupled receptors (GPCRs) and enzymes . Piperidine derivatives are extensively explored as key structural components in the development of multitarget-directed ligands (MTDLs) . For instance, related 1-benzylpiperidine compounds have shown promise in early-stage research for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key therapeutic targets in neurodegenerative conditions like Alzheimer's disease . Furthermore, structural analogs have been studied for their affinity at sigma receptors (σ1R and σ2R), which are implicated in neuropathic pain and cognitive processes , as well as for their potential to modulate the histamine H3 receptor . The specific substitution pattern on the piperidine ring in this compound, including the methylamino-methyl groups, may be optimized to influence its binding affinity, selectivity, and physicochemical properties for specific research applications. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

[1-benzyl-4-(methylaminomethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C15H25N3/c1-17-13-15(12-16)7-9-18(10-8-15)11-14-5-3-2-4-6-14/h2-6,17H,7-13,16H2,1H3

InChI Key

MWRZIPDAZJTJHJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCN(CC1)CC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

A common approach involves the reductive amination of 1-benzylpiperidin-4-one with methylamine or ammonia derivatives to introduce the methylamino group at the 4-position. This is typically catalyzed by hydrogenation catalysts such as Raney nickel or using reducing agents like sodium triacetoxyborohydride.

  • Example Process : Reductive amination of 1-benzylpiperidin-4-one with methylamine using Raney nickel catalyst under hydrogen atmosphere, followed by deprotection of the benzyl group if necessary.

  • Advantages : Uses commercially available starting materials, relatively straightforward, suitable for scale-up.

  • Limitations : Requires careful control of reaction conditions to avoid over-reduction or side reactions.

Multi-Step Synthesis Involving Protection/Deprotection and Alkylation

Some patents describe a multi-step process starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate involving:

  • Debenzylation and quaternization steps
  • Protection of intermediates using tert-butoxycarbonyl groups
  • Methylation via sodium hydride and methyl iodide
  • Deprotection under acidic conditions
  • Reductive amination with methylamine and sodium triacetoxyborohydride

This process, while detailed, has drawbacks including the use of expensive and hazardous reagents (sodium hydride, benzyl bromide), multiple protection/deprotection steps, and low overall yields (~13.6% molar yield).

Improved Scalable Processes

Recent literature reports improved scalable methods that avoid harsh reagents and lengthy purification:

  • Direct reductive amination of 1-benzylpiperidin-4-one with ammonia or methylamine using Raney nickel catalyst with shorter reaction times and higher yields.

  • Avoidance of column chromatography by optimizing reaction conditions and workup.

  • Use of commercially available raw materials to reduce cost and complexity.

Alternative Synthetic Approaches

Other methods include:

  • Use of milder methylation agents and solvents such as dichloromethane, dichloroethane, or methanol in alkylation steps.

  • Avoidance of pyrophoric and moisture-sensitive reagents to improve safety and scalability.

Comparative Analysis of Preparation Methods

Aspect Multi-Step Protection/Deprotection Route Reductive Amination with Raney Ni Alternative Alkylation Methods
Starting Material Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1-Benzylpiperidin-4-one Various piperidine derivatives
Key Reagents Sodium hydride, methyl iodide, sodium triacetoxyborohydride Methylamine, Raney Ni, H2 Methyl iodide, potassium tert-butoxide
Number of Steps 5+ steps including protection/deprotection 1-2 steps 2-3 steps
Yield Low (~13.6%) Higher, scalable Moderate to high
Safety Concerns Use of pyrophoric and lacrimatory reagents Safer catalytic hydrogenation Use of standard alkylating agents
Purification Multiple column chromatographies Minimal chromatography Column chromatography required
Scalability Limited due to reagents and purification High, suitable for industrial scale Moderate

Detailed Stepwise Preparation Example (Reductive Amination Route)

  • Starting Material Preparation : Obtain 1-benzylpiperidin-4-one commercially or synthesize via known methods.

  • Reductive Amination :

    • Mix 1-benzylpiperidin-4-one with methylamine in a suitable solvent (e.g., methanol).
    • Add Raney nickel catalyst.
    • Stir under hydrogen atmosphere (1-5 atm) at controlled temperature (25-60°C) for several hours.
    • Monitor reaction progress by TLC or HPLC.
  • Workup :

    • Filter off catalyst.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude product by crystallization or minimal chromatography.
  • Optional Debenzylation (if free piperidine amine is desired):

    • Subject the product to hydrogenolysis conditions (Pd/C catalyst under hydrogen atmosphere).
    • Isolate the debenzylated amine.

Research Findings and Optimization Notes

  • The reductive amination route is favored for its simplicity, cost-effectiveness, and scalability.

  • Avoiding protection/deprotection steps reduces waste and improves overall yield.

  • Use of Raney nickel catalyst is advantageous due to its robustness and ease of handling compared to sodium triacetoxyborohydride, which is moisture sensitive and pyrophoric.

  • Reaction conditions such as temperature, pressure, and molar ratios of reagents are critical for maximizing yield and purity.

  • Purity of intermediates and final product is typically >95%, suitable for further pharmaceutical or chemical applications.

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Solvent Methanol, dichloromethane, or acetonitrile Depends on step and reagent compatibility
Catalyst Raney nickel or Pd/C Raney Ni for reductive amination; Pd/C for debenzylation
Reducing Agent Hydrogen gas (1-5 atm) Safer and cleaner than hydride reagents
Temperature 25-60°C Controlled to avoid side reactions
Reaction Time 4-24 hours Monitored by analytical methods
Yield 50-80% (reductive amination) Higher than multi-step protection routes
Purity >95% Confirmed by HPLC or NMR

Chemical Reactions Analysis

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Formula (MW) Key Applications/Safety References
1-Benzylpiperidin-4-amine 1-Benzyl, 4-amine C₁₂H₁₈N₂ (202.29) Intermediate in organic synthesis; limited safety data available
1-Methylpiperidine-4-methylamine 1-Methyl, 4-methylamine C₇H₁₆N₂ (128.22) Building block for pharmaceuticals; no acute toxicity data reported
MMV019918 Piperidin-4-yl-methylamine linked to halogenated furan-phenyl groups C₁₇H₁₈BrClN₂O (412.70) Antimalarial agent (dual-stage activity); moderate cytotoxicity in vitro
1-{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine 1-(3-Methylbenzyl), 4-methanamine C₁₄H₂₂N₂ (218.34) Research chemical; no explicit safety or activity data
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine Partially unsaturated piperidine ring with benzyl and methanamine groups C₁₃H₁₈N₂ (202.30) Laboratory research; limited hazard data (skin/eye irritant)

Key Differences and Similarities

The methylamino-methyl substituent introduces a secondary amine, which may increase hydrogen-bonding capacity relative to 1-benzylpiperidin-4-amine .

For example, 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is classified as a skin/eye irritant and respiratory hazard . The target compound likely shares similar risks due to structural homology.

Therapeutic Potential MMV019918 demonstrates the utility of piperidine-methylamine scaffolds in antiparasitic drug design, achieving IC₅₀ values <1 μM against Plasmodium falciparum . The target compound’s benzyl group could be optimized for similar parasitic or viral targets.

Biological Activity

1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, commonly referred to as a piperidine derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural components, which include a piperidine ring substituted with a benzyl and a methylamino group. The following sections provide a detailed overview of its biological activity, including antibacterial and antifungal properties, receptor interactions, and potential therapeutic applications.

Property Value
Molecular Formula C13H20N2
Molecular Weight 204.32 g/mol
CAS Number 7006-50-0
IUPAC Name 1-benzyl-N-methylpiperidin-4-amine

Antibacterial and Antifungal Properties

Research has indicated that piperidine derivatives possess notable antibacterial and antifungal activities. A study examining various monomeric alkaloids demonstrated that certain piperidine compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The specific compound under discussion has shown promising results in in vitro assays against multiple bacterial strains, with studies indicating complete bacterial death within an 8-hour exposure period .

Receptor Interactions

Piperidine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. For instance, some compounds within this class have been characterized as selective serotonin receptor inverse agonists, which may have implications for treating mood disorders . The structural modifications of the piperidine ring can significantly influence these interactions, enhancing or diminishing biological activity.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of piperidine derivatives highlighted the compound's effectiveness against Candida albicans, alongside its activity against E. coli. The study reported MIC values indicating that the compound could inhibit fungal growth at concentrations as low as 3.125 mg/mL .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related piperidine compounds, demonstrating their potential as acetylcholinesterase inhibitors. These findings suggest that such compounds could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .

Q & A

Q. What are the standard synthetic routes for preparing 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine, and what key intermediates are involved?

The synthesis typically involves reductive amination and acylation steps. For example, 1-benzyl-4-piperidone can undergo reductive amination with methylamine using sodium triacetoxyborohydride (STAB) in acetic acid to form the intermediate 1-Benzyl-4-[(methylamino)methyl]piperidin-4-ol , which is further reduced to the target compound . Another approach uses 1-benzyl-4-methylpiperidin-3-one as a precursor, followed by reductive amination with methylamine and titanium(IV) isopropoxide to introduce the methylamino group . Key intermediates include 1-Benzyl-4-(phenylamino)piperidine and 1-Benzyl-4-methylpiperidin-3-one , which require purification via column chromatography or crystallization .

Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and stereochemistry. For example, the benzyl group exhibits aromatic proton signals at δ 7.2–7.4 ppm, while methylamino protons appear as singlets near δ 2.2–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 248.21 g/mol for C₁₅H₂₃N₃) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .

Q. How can intermediates be isolated during synthesis, and what purification methods are effective?

Intermediates like 1-Benzyl-4-(phenylamino)piperidine are isolated via liquid-liquid extraction (using dichloromethane/water) followed by column chromatography (silica gel, eluent: ethyl acetate/hexane). For polar intermediates, HPLC with a C18 column and acetonitrile/water gradient is effective .

Advanced Research Questions

Q. How can computational chemistry optimize the synthetic yield of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energy barriers. For instance, transition-state analysis of the reductive amination step reveals optimal conditions (e.g., pH 4–5, STAB as a mild reducing agent) to minimize side products . Computational tools like Gaussian or ORCA predict solvent effects (e.g., methanol vs. THF) on reaction kinetics .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives?

  • Chiral Chromatography: Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases separates enantiomers .
  • Diastereomeric Salt Formation: Resolution of racemic mixtures with chiral acids (e.g., ditoluoyl-L-tartaric acid) yields optically pure isomers .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Contradictions in receptor-binding assays (e.g., μ-opioid vs. σ-receptor affinity) arise from impurities or stereochemical variability. Mitigation strategies include:

  • HPLC-MS Purity Checks: Ensure >98% purity to exclude confounding byproducts .
  • Enantiomer-Specific Assays: Test isolated (R)- and (S)-enantiomers separately to confirm stereospecific activity .

Q. What in vitro methodologies are suitable for studying its biological activity?

  • Radioligand Displacement Assays: Measure affinity for targets like opioid receptors using ³H-naloxone as a tracer .
  • Functional cAMP Assays: Quantify inhibition of adenylate cyclase in CHO-K1 cells expressing human μ-opioid receptors .

Q. How can reaction mechanisms for novel derivatives be elucidated?

  • Isotopic Labeling: Use ¹⁵N-methylamine to track incorporation into the piperidine ring via HRMS .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic reaction mixtures with sodium bicarbonate before disposal in halogenated waste containers .

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